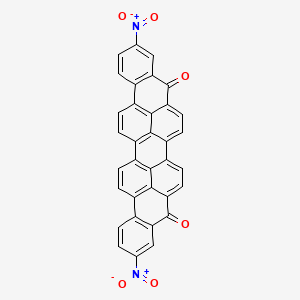

C.I. Vat Green 9

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDMQVITMTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064269 | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6369-65-9, 61725-94-8 | |

| Record name | C.I. Vat Green 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. VAT GREEN 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Identification and Nomenclature

An In-depth Technical Guide to C.I. Vat Green 9

This technical guide provides a comprehensive overview of this compound, a synthetic dye belonging to the violanthrone class of vat dyes. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its chemical properties, synthesis, and applications.

This compound is a complex polycyclic aromatic compound. Its primary identifier is CAS number 6369-65-9.[1][2][3] There is some discrepancy in the reported molecular formula across different sources, with PubChem listing C34H14N2O6, while others report C34H15NO4.[2][4] The systematic IUPAC name reflects its complex dinitro-violanthrone structure.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Primary CAS Number | 6369-65-9[1][2][5][3] |

| Alternative CAS Numbers | 28780-10-1[1][2][4], 61725-94-8[5] |

| Deprecated CAS Numbers | 251318-67-9, 57455-91-1[5][3] |

| C.I. Number | 59850[2][3][4] |

| EC Number | 228-873-5[5][3] |

| IUPAC Name | 9,24-dinitrononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione[1][5] |

The dye is known by numerous commercial and historical names. A selection of common synonyms is provided below.

Table 2: Common Synonyms of this compound

| Synonym |

|---|

| Vat Black BB[2][3][4] |

| Vat Black BBN[2][4] |

| Indanthrene Black BB[5][3] |

| Caledon Black CNB[5][6] |

| Cibanone Black 2B[5] |

| Endurol Black 2B[5] |

| Calcoloid Black BB[5] |

| Amanthrene Supra Black BBN[5][3] |

| Navinon Black BB[5] |

Physicochemical Properties

This compound is a black powder that is insoluble in water.[2][4] It exhibits good lightfastness, a key property for its application in textiles.[1] Its solubility in concentrated acids and certain organic solvents is a critical aspect of its application and analysis.

Table 3: Physicochemical Properties of this compound

| Property | Value (Source 1) | Value (Source 2) |

|---|---|---|

| Molecular Formula | C34H14N2O6[1][5] | C34H15NO4[2][4] |

| Molecular Weight | 546.5 g/mol [1][5] | 501.49 g/mol [2][4] |

| Appearance | Black powder[2][4] | |

| Topological Polar Surface Area | 126 Ų[5][3] | |

| Density | 1.653 g/cm³[3] |

| XLogP3 | 7.7[5] | |

Table 4: Solubility and Behavior in Solvents

| Solvent / Reagent | Solubility / Behavior |

|---|---|

| Water | Insoluble[2][4] |

| Ethanol | Insoluble[2][4] |

| Concentrated Sulfuric Acid | Soluble, forms a dark purple solution[2][4] |

| Concentrated Nitric Acid | Forms a sap green solution[2][4] |

| 2-Chlorophenol, Xylene | Soluble[2][4] |

| Acetone, Chloroform, Toluene | Slightly soluble[2][4] |

Synthesis and Experimental Protocols

The primary manufacturing method for this compound involves the nitration of violanthrone (also known as purple anthrone or C.I. 59800).[3]

Protocol 1: Synthesis of this compound

This protocol is based on the industrial manufacturing process described for the nitration of violanthrone.

Materials:

-

Violanthrone (Purple Anthrone, C.I. 59800)

-

Nitric Acid (96-98%)

-

Chloroacetic acid (or glacial acetic acid)

-

Ice water

-

Hydrochloric acid (for neutralization)

Procedure:

-

A reaction vessel (nitrification pot) is charged with a chloroacetic acid mother liquor.

-

The temperature is adjusted and maintained at 23-27°C.

-

Violanthrone is added to the vessel and stirred for approximately 30 minutes to create a suspension.

-

Nitric acid (96%) is slowly added to the suspension.

-

The nitration reaction is allowed to proceed for 2 hours at the controlled temperature.

-

Upon completion, the reaction mixture is transferred into ice water to dilute it and precipitate the product.

-

The precipitate is collected via pressure filtration.

-

The resulting filter cake is washed and then neutralized to a pH of 7-8 using hydrochloric acid.

-

The neutralized product is filtered again and washed with water until neutral.

-

The final filter cake is processed, which may include adding a diffusing agent, grinding, and drying to yield the finished this compound dye.[3]

Caption: Synthesis workflow for this compound via nitration.

Application in Textile Dyeing

This compound is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen.[4][6] It is also suitable for dyeing silk and wool.[4][6] The application process is characteristic of vat dyes, requiring a reduction step to solubilize the dye, followed by oxidation to fix it within the fiber.

Protocol 2: General Vat Dyeing Process for Cotton

Principle: The insoluble vat dye is converted to its water-soluble "leuco" form using a reducing agent (e.g., sodium hydrosulfite) in an alkaline solution (e.g., sodium hydroxide). The fiber is impregnated with this leuco dye solution. Subsequent exposure to an oxidizing agent or atmospheric oxygen reverts the dye to its original insoluble form, trapping it inside the fiber. This results in high wash and light fastness.

Materials:

-

This compound

-

Cotton fabric

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Oxidizing agent (e.g., hydrogen peroxide, sodium perborate, or atmospheric oxygen)

-

Soaping agent (detergent)

Procedure:

-

Vatting (Reduction): A stock solution of the dye is prepared. In a separate vessel, a solution of sodium hydroxide and sodium hydrosulfite is made. The dye dispersion is added to this reducing bath. The mixture is heated to the recommended temperature (typically 50-60°C) to convert the dye to its soluble leuco form. The leuco form for this compound is purple.[2][4]

-

Dyeing: The cotton material is introduced into the leuco dye bath. The dyeing is carried out for a specified duration (e.g., 30-60 minutes) to allow for the penetration and absorption of the soluble dye into the fibers.

-

Oxidation: After dyeing, the material is removed from the bath and exposed to an oxidizing environment. This can be achieved by rinsing and exposure to air or by treatment with a chemical oxidizing agent. This step converts the soluble leuco dye back to the insoluble parent pigment, fixing it within the fiber. For this compound, this process can change the color from deep green to black.[3][4]

-

Soaping: The dyed material is treated in a hot detergent solution. This final step removes any loose surface dye and helps to stabilize the final shade by promoting dye particle crystallization within the fiber, thereby improving fastness properties.

Caption: General workflow for the vat dyeing process.

Safety and Hazards

According to aggregated GHS information, this compound does not meet GHS hazard criteria in most reports. However, as with many industrial chemicals, care should be taken during handling. Contact with skin or eyes may cause irritation, and inhalation of dust particles can irritate the respiratory tract. Improper disposal may lead to environmental pollution.[1]

References

- 1. Buy this compound | 6369-65-9 [smolecule.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. echemi.com [echemi.com]

- 4. VAT GREEN 9|CAS NO.6369-65-9/28780-10-1 [chinainterdyes.com]

- 5. This compound | C34H14N2O6 | CID 80733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China Vat Green 9 | 6369-65-9 Manufacturer and Supplier | COLORKEM [colorkem.com]

A Technical Overview of C.I. Vat Green 9: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of C.I. Vat Green 9, a synthetic dye with applications in various industrial processes. This document elucidates its molecular characteristics, including noted discrepancies in its molecular formula and weight, and outlines a common manufacturing protocol.

Molecular Identity and Physicochemical Properties

This compound is a complex organic molecule, classified as a violanthrone derivative.[1] A notable point of contention in existing literature is the precise molecular formula and, consequently, the molecular weight of this compound. Multiple reputable sources report conflicting data, a critical consideration for any quantitative experimental design or analysis.

One commonly cited molecular formula is C₃₄H₁₄N₂O₆ , corresponding to a molecular weight of 546.5 g/mol .[2][3] Conversely, other sources identify the formula as C₃₄H₁₅NO₄ , with a molecular weight of 501.49 g/mol .[1][4] This discrepancy likely arises from different structural interpretations or the presence of derivatives. For research purposes, it is imperative to reference the specific CAS number (6369-65-9) and consult the certificate of analysis for the particular batch in use.

A summary of the reported quantitative data is presented below for direct comparison.

| Property | Value (Source 1) | Value (Source 2) |

| Molecular Formula | C₃₄H₁₄N₂O₆[2][3] | C₃₄H₁₅NO₄[1][4] |

| Molecular Weight | 546.5 g/mol [2][3] | 501.49 g/mol [1][4] |

| CAS Number | 6369-65-9[1][2][3][4] | 6369-65-9[1][2][3][4] |

Synthesis Protocol: Nitration of Violanthrone

The manufacturing of this compound can be achieved through the nitration of Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, also known as violanthrone or purple anthrone (C.I. 59800).[1][5] A representative experimental protocol is detailed below.

Materials:

-

Purple anthrone (C.I. 59800)

-

98% Nitric acid

-

Chloroacetic acid or glacial acetic acid

-

Ice water

-

Hydrochloric acid

-

Diffusing agent

Procedure:

-

Reaction Setup: In a suitable nitrification vessel, add 600 kg of chloroacetic acid mother liquor.

-

Reactant Addition: Heat the mother liquor to 23-27°C and add 80 kg of purple anthrone. Stir the mixture for 30 minutes to ensure suspension.

-

Nitration: Slowly add 80 kg of 98% nitric acid to the suspension. Maintain the temperature and continue the nitration reaction for 2 hours.

-

Precipitation and Filtration: Upon completion of the reaction, transfer the mixture to ice water to dilute and precipitate the product. Filter the precipitate to isolate the crude product.

-

Neutralization: Resuspend the filter cake and beat for 30 minutes. Neutralize the mixture with hydrochloric acid to a pH of 7-8.

-

Washing: Filter the neutralized product and wash with water until the filtrate is neutral.

-

Finishing: The resulting filter cake is then beaten, and a diffusing agent is added. The product is subsequently ground and dried to yield the final this compound dye.[5]

Application Workflow: Vat Dyeing Process

This compound is a vat dye, meaning it is applied to a substrate in a soluble, reduced (leuco) form, and then oxidized to its insoluble, colored state to fix it to the fibers. This process ensures high fastness properties.

Caption: Workflow of the vat dyeing process.

While this compound is primarily an industrial dye, its complex polycyclic aromatic structure and stability may present opportunities for investigation in materials science and photochemistry.[2] However, its direct application in drug development is not documented. Professionals in this field should note its chemical properties and potential for derivatization in the context of developing novel functional molecules.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Vat Green 9

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Vat Green 9 (C.I. 59850), a significant vat dye derived from violanthrone.[1][2] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the experimental protocols, quantitative data, and process workflows involved in its industrial production.

Introduction

This compound, with the chemical name 16-Nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a complex organic dye valued for its excellent fastness properties on cellulosic fibers.[1][2] Its synthesis is a multi-step process centered around the nitration of violanthrone (also known as purple anthrone or Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione).[3][4][5] The manufacturing process requires precise control of reaction conditions to ensure high yield and purity of the final product.

Synthesis Pathway

The primary route for the synthesis of this compound involves the electrophilic nitration of the violanthrone molecule. This reaction introduces a nitro group onto the aromatic backbone, leading to the desired dye.

Caption: Synthesis pathway of this compound via nitration of violanthrone.

Manufacturing Process

The industrial-scale manufacturing of this compound is a batch process that can be broken down into several key stages: nitration, isolation, purification, and finishing.

Experimental Protocol

The following protocol details a representative industrial batch production of this compound:

-

Reactor Charging: 600 kg of chloroacetic acid mother liquor is charged into the nitration reactor.[4]

-

Temperature Adjustment: The reactor contents are heated to a controlled temperature range of 23-27°C.[4]

-

Violanthrone Addition: 80 kg of violanthrone (purple anthrone, C.I. 59800) is added to the reactor.[4]

-

Dissolution: The mixture is stirred for 30 minutes to ensure complete dissolution and homogeneity.[4]

-

Nitration: 80 kg of 96% nitric acid is slowly added to the reaction mixture. The nitration reaction is allowed to proceed for 2 hours.[4]

-

Quenching and Filtration: Upon completion, the reaction mixture is transferred into ice water to dilute the acid and precipitate the crude product. The precipitate is then collected by press filtration.[4]

-

Washing and Neutralization: The filter cake is washed and then agitated in water for 30 minutes. The pH is neutralized to 7-8 with hydrochloric acid, followed by another press filtration and washing with water until neutral.[4]

-

Finishing: The neutralized filter cake is further processed by adding a diffusing agent, grinding, and finally drying to obtain the finished this compound dye.[4]

Quantitative Data

The following table summarizes the quantitative data for the described manufacturing process.

| Parameter | Value | Unit |

| Chloroacetic Acid Mother Liquor | 600 | kg |

| Violanthrone (C.I. 59800) | 80 | kg |

| Nitric Acid (96%) | 80 | kg |

| Reaction Temperature | 23-27 | °C |

| Stirring Time (Dissolution) | 30 | min |

| Nitration Time | 2 | h |

| Final Product Yield | 152 | kg |

Manufacturing Workflow

The following diagram illustrates the logical flow of the this compound manufacturing process.

Caption: Workflow diagram of the industrial manufacturing process for this compound.

Conclusion

The synthesis and manufacturing of this compound is a well-established industrial process that relies on the nitration of violanthrone. The key to successful production lies in the careful control of reaction parameters and the thorough purification of the final product. This guide provides a detailed technical overview that can serve as a valuable resource for professionals in the field of dye chemistry and manufacturing.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Characteristics of Violanthrone Dyes

This technical guide provides a comprehensive overview of the fundamental characteristics of violanthrone dyes, a class of polycyclic aromatic hydrocarbons known for their unique electronic and photophysical properties. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of these compounds.

Core Chemical and Physical Characteristics

Violanthrone, also known as dibenzanthrone, is a large, planar organic molecule that serves as a foundational structure for a range of vat dyes and functional organic materials.[1] Its rigid, conjugated system is responsible for its intense color and its notable semiconducting and photophysical properties.[2]

Chemical Structure

The core structure of violanthrone consists of a nonacyclic diketone.[3] X-ray crystallography has confirmed that the molecule is planar with C2v symmetry.[1] The general structure of violanthrone and its important derivative, 16,17-dihydroxyviolanthrone, are foundational for further chemical modifications.[2] The solubility of the parent violanthrone is low in most organic solvents, which has led to the development of derivatives, such as those with alkoxy or other functional groups, to improve processability.[2] For example, Violanthrone-79 is a derivative featuring two octyloxy chains, which enhance its solubility.[4][5]

Physicochemical Properties

Violanthrone and its derivatives are typically dark-colored solids with high melting points, reflecting their large, rigid aromatic structures.[1][6] The addition of side chains, as in Violanthrone-79, can alter these properties. A summary of key physicochemical data is presented in Table 1.

| Property | Violanthrone | Violanthrone-79 | Reference(s) |

| IUPAC Name | Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione | 30,34-bis(octyloxy)nonacyclo[...]tetratriaconta[...]hexadecaene-12,21-dione | [1][5] |

| Other Names | Dibenzanthrone, Vat Dark Blue BO | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | [1][7] |

| CAS Number | 116-71-2 | 85652-50-2 | [1][5] |

| Molecular Formula | C₃₄H₁₆O₂ | C₅₀H₄₈O₄ | [1][7] |

| Molar Mass | 456.49 g/mol | 712.91 g/mol | [1][7] |

| Appearance | Dark blue solid / Blue-black powder | Amber to dark purple to black powder/crystal | [1][6] |

| Melting Point | 492 °C (decomposes) | Not specified | [1] |

| Density | 1.53 g/cm³ | Not specified | [1] |

| Solubility | Insoluble in ethanol; slightly soluble in chloroform, toluene, xylene.[6] | Soluble in chloroform.[8] | [6][8] |

Synthesis of Violanthrone Dyes

The synthesis of violanthrone typically involves the dimerization of benzanthrone.[1][3] This process is often carried out via an alkali fusion condensation.[6] Derivatives can be synthesized from the parent violanthrone or its hydroxylated analogues. For instance, substituted violanthrenes can be produced from Violanthrone-79 through a reductive aromatization and functionalization strategy.[4]

Caption: General synthesis workflow for violanthrone and its derivatives.

Photophysical Properties

The extensive π-conjugated system of violanthrone dyes gives rise to their strong absorption in the visible and near-infrared regions.[2] Their photophysical properties can be tuned by chemical modification. Aggregation behavior in solution can also significantly impact their absorption spectra, leading to blue-shifted H-type aggregates or red-shifted J-type aggregates.[9][10]

| Property | Violanthrone (V1) | Violanthrone-79 (V79) / Violanthrone-78 (VO-78) | Reference(s) |

| Absorption Max (λ_max) | Not specified | ~580-652 nm (monomer in chloroform/toluene) | [9][11][12] |

| Emission Max (λ_em) | Not specified | ~635 nm (for VO-78) | [12] |

| Fluorescence Quantum Yield (Φ_f) | 0.01 | Low fluorescence yield in solid state | [11][13] |

| Molar Extinction Coefficient (ε) | Not specified | 27,600 M⁻¹cm⁻¹ at 635 nm (in toluene) | [11] |

| Excited State Lifetime (τ) | Not specified | 4.97 ns (singlet, in toluene); 100 ps (singlet, in film) | [11] |

Applications in Research and Drug Development

While traditionally used as industrial dyes, the unique properties of violanthrone derivatives have opened up applications in materials science and biomedicine.

-

Organic Electronics: Violanthrone and its derivatives are investigated as n-type organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][8][14] Their strong absorption in the visible and NIR regions and tunable HOMO-LUMO gaps are advantageous for these applications.[2][15]

-

Drug Development & Bio-imaging: The fluorescent properties of some violanthrone derivatives make them potential candidates for use as fluorescent probes in biological imaging.[15] Furthermore, Violanthrone-79 has been identified as an n-channel organic semiconductor with potential applications related to glioblastoma, suggesting a possible role in targeted therapies or diagnostic tools.[14] However, specific signaling pathways directly modulated by violanthrone dyes for therapeutic effects are not yet well-elucidated in the available literature. Research in this area is still emerging.

Caption: Relationship between structure, properties, and applications of violanthrones.

Experimental Protocols

Synthesis of Violanthrone from Benzanthrone

This protocol is based on the established method of alkali fusion condensation.[3][6]

-

Preparation: In a suitable reaction vessel, create a melt of potassium hydroxide and sodium acetate in a high-boiling point solvent such as refined naphthalene.

-

Condensation: Gradually add benzanthrone to the molten mixture under agitation while maintaining a high temperature (e.g., >200 °C). The reaction involves the dimerization of two benzanthrone molecules.

-

Work-up: After the reaction is complete, cool the mixture and recover the solvent (e.g., by steam distillation).

-

Purification: The crude violanthrone product is then subjected to purification steps, which may include washing, filtration, and treatment with oxidizing agents to yield the final pigment.

Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy)

This protocol outlines the general steps for analyzing the absorption and emission properties of a violanthrone derivative in solution.[10][12]

-

Sample Preparation: Prepare a series of solutions of the violanthrone dye in a suitable solvent (e.g., chloroform or toluene) at various concentrations (e.g., 10⁻⁷ to 10⁻³ M).[9][12]

-

UV-Vis Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

-

Record the absorption spectra of each sample solution over a relevant wavelength range (e.g., 350-850 nm).[10]

-

Identify the absorption maximum (λ_max) and analyze spectral shifts as a function of concentration to study aggregation phenomena.[9]

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_max).

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

Identify the emission maximum (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the violanthrone sample and a standard reference dye with a known quantum yield (e.g., anthracene or a commercial dye like Alexa Fluor 647).[13][16][17]

-

Ensure the absorbance of both solutions at the excitation wavelength is low (<0.1) to avoid inner filter effects.

-

Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Caption: Experimental workflow for photophysical characterization of violanthrone dyes.

References

- 1. Violanthrone - Wikipedia [en.wikipedia.org]

- 2. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Violanthrone-79, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Violanthrone-79, 98% | Fisher Scientific [fishersci.ca]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ej-chem.org [ej-chem.org]

- 13. Properties of 16,17-disubstituted dihydroviolanthrones formed by reaction of violanthrones with photogenerated radicals - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. Violanthrone-79|cas 85652-50-2|DC Chemicals [dcchemicals.com]

- 15. Buy 16,17-Dihydroxyviolanthrone | 128-59-6 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - NP [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of C.I. Vat Green 9

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Vat Green 9 (C.I. 59850), a complex violanthrone-derived vat dye. Due to the compound's inherent properties, such as poor solubility, obtaining and interpreting a complete set of spectroscopic data presents significant challenges. This document compiles available information and provides predicted data based on the known chemical structure, alongside standardized experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a large, polycyclic aromatic ketone. Its identity is well-established, though some discrepancies in molecular formula exist in literature. The most commonly cited structure corresponds to a dinitro derivative of violanthrone.

-

IUPAC Name: 9,24-dinitrononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione[1][2]

-

Description: A deep green to black powder, this compound is a vat dye, meaning it is applied to a substrate in a soluble reduced (leuco) form before being oxidized back to its insoluble, colored state.[1][4][5] It is known for its high stability and good lightfastness.[1] Its insolubility in water and common organic solvents like ethanol is a key characteristic.[4]

Spectroscopic Data

Direct experimental spectra for this compound are not widely published. The data presented below is a combination of predictions based on its chemical structure and data from analogous compounds.

The extensive conjugated system of aromatic rings and carbonyl groups in Vat Green 9 is expected to result in strong absorption in the visible region of the electromagnetic spectrum. Spectrophotometric analysis is complicated by the dye's insolubility, which can cause significant light scattering. Analysis is typically performed on the water-soluble, reduced (leuco) form of the dye, which will have a different absorption spectrum than the oxidized, insoluble pigment.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Comments |

|---|---|---|

| λmax (Visible) | 550 - 700 nm | A broad absorption band is expected due to the large, complex chromophore. The exact maximum depends on the solvent and aggregation state. |

| λmax (UV) | 250 - 400 nm | Multiple sharp peaks are anticipated, corresponding to π → π* transitions within the polycyclic aromatic system. |

The IR spectrum is dominated by signals from its core functional groups: aromatic rings, ketones, and nitro groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds on the aromatic rings. |

| 1650 - 1630 | C=O Stretch | Polycyclic Ketone | Strong absorption typical for conjugated ketones in a large ring system. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the complex aromatic structure. |

| 1550 - 1510 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong absorption, characteristic of the nitro groups. |

| 1360 - 1330 | N-O Symmetric Stretch | Nitro (NO₂) | Strong absorption, confirming the presence of nitro groups. |

| 900 - 675 | C-H Bending | Aromatic (Out-of-plane) | Pattern can give information on the substitution of the aromatic rings. |

High-resolution ¹H and ¹³C NMR data for this compound are not publicly available. Obtaining such data is exceptionally challenging due to:

-

Poor Solubility: The compound is insoluble in most common deuterated solvents.

-

Molecular Complexity: The structure contains 14 protons in very similar, complex aromatic environments, which would lead to a crowded and difficult-to-resolve ¹H NMR spectrum.

-

Aggregation: In solution, large planar molecules like this tend to aggregate, leading to significant peak broadening.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

-

Sample Preparation (Insoluble Form):

-

Accurately weigh approximately 1 mg of this compound.

-

Disperse the sample in 100 mL of a suitable solvent in which it is sparingly soluble (e.g., 2-Chlorophenol, Xylene).[4]

-

Use an ultrasonic bath for 15-20 minutes to create a fine, uniform suspension. Note: This spectrum will be affected by light scattering.

-

-

Sample Preparation (Soluble Leuco Form):

-

Prepare an alkaline solution of a reducing agent (e.g., sodium dithionite in 1M NaOH).

-

Disperse a small amount of this compound in the solution and heat gently (e.g., 50-60 °C) until the color changes, indicating reduction to the soluble leuco form.

-

Dilute the solution with deoxygenated water to an appropriate concentration for analysis.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the sample from 200 to 800 nm.

-

Use the pure solvent or the reducing solution as the reference blank.

-

Record the absorbance maxima (λmax).

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry the this compound sample and spectroscopic grade Potassium Bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the dye sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Identify the wavenumbers of key absorption peaks.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a complex dye like this compound.

References

- 1. Buy this compound | 6369-65-9 [smolecule.com]

- 2. This compound | C34H14N2O6 | CID 80733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vat green 9 | 6369-65-9 | FV41521 | Biosynth [biosynth.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Vat dye | Vat dye | Synthetic, Reactive, Dyeing | Britannica [britannica.com]

The Photochemical Landscape of C.I. Vat Green 9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core photochemical properties of C.I. Vat Green 9. While specific photophysical data for this compound is limited in publicly accessible literature, this document extrapolates its probable characteristics based on its classification as a violanthrone derivative and provides a framework for its experimental investigation.

This compound, a synthetic dye belonging to the violanthrone class, is primarily utilized in the textile industry for its robust dyeing properties and notable lightfastness.[1] Its core structure, derived from violanthrone, provides a foundation for understanding its potential photochemical behavior.[2][3][4] The chemical formula for this compound is reported as both C34H14N2O6 and C34H15NO4, indicating potential variations in its exact structure or the presence of different isomers.[1][3][4]

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, solubilization, and for designing experimental protocols.

| Property | Value | Source |

| C.I. Name | Vat Green 9 | [4] |

| C.I. Number | 59850 | [4] |

| CAS Number | 6369-65-9 | [1] |

| Molecular Formula | C34H14N2O6 / C34H15NO4 | [1][3][4] |

| Molecular Weight | ~501.49 - 546.48 g/mol | [4][5] |

| Appearance | Black powder | [4] |

| Solubility | Insoluble in water and ethanol. Soluble in 2-chlorophenol, 1,2,3,4-tetrahydronaphthalene, and xylene. Slightly soluble in acetone, chloroform, pyridine, and toluene. | [4] |

Photochemical and Photophysical Characteristics (Inferred)

| Parameter | Inferred Value/Characteristic | Rationale/Comparative Data |

| Absorption Maxima (λmax) | Expected in the range of 500-750 nm | Based on the wide absorption bands of other violanthrone derivatives.[6] |

| Molar Extinction Coefficient (ε) | Potentially high (e.g., ~4.7 x 10^4 L mol⁻¹ cm⁻¹) | A dicyanomethylene violanthrone derivative shows a high extinction coefficient.[6] |

| Emission Maxima (λem) | Expected in the red to near-infrared region | Violanthrone derivatives are being explored for applications requiring emission in this range. |

| Fluorescence Quantum Yield (ΦF) | Likely to be low to moderate | Many vat dyes exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways. |

| Photostability | Good lightfastness reported for dyeing applications. | [1] |

Experimental Protocols

To facilitate further research into the photochemical properties of this compound, detailed methodologies for key experiments are provided below.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., 2-chlorophenol or other suitable organic solvent)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.[7] Set the wavelength range (e.g., 300-800 nm).[8]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.[8]

-

Sample Measurement: Record the absorption spectra of each of the diluted solutions.

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve.

-

Fluorescence Quantum Yield Determination (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

Objective: To determine the fluorescence quantum yield of this compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard solution with known quantum yield (e.g., Rhodamine 6G, Quinine Sulfate)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][10]

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the standard and the sample.

-

Record the fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscript "std" refers to the standard.

-

Relevance to Drug Development and Phototoxicity

While not a conventional therapeutic agent, the photochemical properties of compounds like this compound are relevant to drug development, particularly in the context of photosafety and photodynamic therapy (PDT).

Photosensitization and Phototoxicity

Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals.[11][12] These ROS can cause cellular damage, leading to phototoxicity. Many drugs have been shown to act as photosensitizers.[11] Given that this compound is a violanthrone derivative, a class of compounds with extensive π-conjugation, it has the potential to act as a photosensitizer.

Notably, this compound has been reported to be positive in the Ames test, which indicates potential mutagenicity.[13] This finding is a significant consideration in any potential biological application and underscores the importance of thorough toxicological and phototoxicological evaluation.

Potential as a Photodynamic Therapy Agent

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells.[14][15][16] Dyes with strong absorption in the red or near-infrared region are particularly desirable for PDT as light at these wavelengths can penetrate deeper into tissues.[16] Although not developed for this purpose, the structural characteristics of violanthrone derivatives suggest that they could be investigated as potential PDT agents, provided their phototoxic efficacy can be controlled and targeted, and any inherent toxicity can be mitigated. Perylenequinonoid pigments, which share some structural similarities with violanthrones, have been explored as potential photodynamic therapeutic agents.[17]

Conclusion

This compound is a violanthrone-based dye with established applications in the textile industry. While its specific photochemical properties are not extensively documented, its chemical nature suggests it possesses characteristics that are of significant interest to researchers in photochemistry and drug development. The provided experimental protocols offer a clear pathway for the detailed characterization of its absorption, emission, and photosensitizing capabilities. Further investigation into the phototoxicity and potential for controlled ROS generation could unveil novel applications for this class of molecules, while also highlighting the critical need for rigorous safety and toxicological assessments.

References

- 1. Buy this compound | 6369-65-9 [smolecule.com]

- 2. Violanthrone - Wikipedia [en.wikipedia.org]

- 3. Vat Green 9 - Wikipedia [en.wikipedia.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 11. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sdc.org.uk [sdc.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 17. Photosensitization with anticancer agents. 18. Perylenequinonoid pigments as potential photodynamic therapeutic agents: preparation and photodynamic properties of amino-substituted hypocrellin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical Behavior of C.I. Vat Green 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

C.I. Vat Green 9, a dinitro derivative of violanthrone, is a significant member of the vat dye class, characterized by its application through a reduction-oxidation cycle. Its electrochemical behavior is fundamental to its use and potential applications beyond textiles, including in areas of materials science and drug development where redox-active molecules are of interest. This technical guide provides an in-depth exploration of the electrochemical properties of this compound, including its reduction mechanism, experimental protocols for its analysis, and expected electrochemical parameters based on related structures.

Introduction to the Electrochemistry of Vat Dyes

Vat dyes, in their oxidized form, are insoluble pigments. Their application relies on a reversible electrochemical reduction in an alkaline medium to a water-soluble "leuco" form. This leuco form has an affinity for textile fibers. Once absorbed, the fiber is exposed to an oxidizing agent or air, which re-oxidizes the leuco dye back to its insoluble, colored form, trapping it within the fiber matrix. This process is the foundation of the high fastness properties of vat dyes. The core of this process is a controlled electrochemical reduction of the dye molecule.

Electrochemical Reduction Mechanism of this compound

The molecular structure of this compound consists of a large polycyclic aromatic violanthrone core with two nitro groups. Its electrochemical reduction is expected to proceed in a stepwise manner, involving both the quinone functionalities of the violanthrone structure and the nitro groups.

The primary and most crucial electrochemical process is the reduction of the two carbonyl (quinone) groups on the violanthrone backbone. This is a two-electron reduction that converts the insoluble quinone form into the soluble hydroquinone (leuco) form.

Simultaneously or sequentially, the two nitro groups (-NO₂) on the aromatic rings will undergo reduction. The electrochemical reduction of nitroarenes is a well-studied process and typically involves multiple electron and proton transfer steps. In aqueous media, the nitro group can be reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally to the amino (-NH₂) group. The specific reduction pathway and the potentials at which these reductions occur depend on the pH of the solution and the molecular structure.

The overall reduction process transforms the insoluble this compound into a highly soluble leuco form, which is essential for its application.

Experimental Protocols for Electrochemical Analysis

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Objective: To determine the reduction potentials and assess the reversibility of the redox processes of this compound.

Instrumentation:

-

A potentiostat/galvanostat electrochemical workstation.

-

A three-electrode electrochemical cell.

Electrodes:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous studies, a silver/silver nitrate (Ag/AgNO₃) pseudo-reference electrode can be used, calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

-

Counter Electrode: Platinum wire or graphite rod.

Reagents:

-

Solvent: Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF), freshly distilled and deoxygenated.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄).

-

Analyte: this compound, dissolved in the solvent to a concentration of approximately 1 mM.

-

Internal Standard (for non-aqueous reference): Ferrocene.

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water, and then dry it thoroughly.

-

Assemble the three-electrode cell with the prepared electrolyte solution.

-

Record a blank voltammogram of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

-

Add the this compound solution to the cell and allow it to equilibrate.

-

Perform Cyclic Voltammetry by scanning the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction processes, and then reversing the scan direction. A typical scan rate is 100 mV/s.

-

Perform Square Wave Voltammetry to obtain higher sensitivity and better resolution of the reduction peaks.

-

If using a pseudo-reference electrode, add a small amount of ferrocene at the end of the experiment and record its voltammogram to calibrate the potential scale. The Fc/Fc⁺ redox couple is typically observed around +0.4 to +0.5 V vs. SCE.

Quantitative Data and Expected Electrochemical Behavior

Direct quantitative electrochemical data for this compound is scarce in published literature. However, based on the electrochemical properties of a related dicyanomethylene-functionalised violanthrone derivative, we can estimate the expected behavior. The incorporation of strong electron-withdrawing groups like nitro groups is expected to make the reduction of the violanthrone core occur at less negative potentials compared to the unsubstituted violanthrone.

| Parameter | Expected Value/Behavior | Notes |

| First Reduction Potential (Ered1) | ~ -0.5 to -0.7 V vs. NHE[1] | Corresponds to the reduction of the violanthrone quinone system. The value is an estimate based on a dicyanomethylene-substituted violanthrone[1]. |

| Second Reduction Potential (Ered2) | More negative than Ered1 | May correspond to the reduction of the nitro groups or further reduction of the violanthrone core. |

| Redox Reversibility | Expected to be quasi-reversible to irreversible | The electrochemical processes, especially the reduction of the nitro groups, are often followed by chemical reactions, leading to irreversibility. |

| Electron Transfer Kinetics | Likely to be a diffusion-controlled process | The peak current in cyclic voltammetry is expected to be proportional to the square root of the scan rate. |

Visualizations

Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction pathway of the this compound core structure.

References

C.I. Vat Green 9: A Technical Guide to its Material Science Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the material science applications of C.I. Vat Green 9 and its derivatives. This compound, a synthetic dye belonging to the violanthrone class, is traditionally recognized for its use in the textile industry due to its high stability and vibrant color.[1] However, recent research has unveiled its potential in advanced material science, particularly in the field of organic electronics. This document summarizes the key properties, synthesis, and emerging applications of this compound and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Core Properties of this compound

This compound is a violanthrone derivative with the chemical formula C₃₄H₁₅NO₄.[2][3] It is a black powder that is insoluble in water and ethanol but soluble in certain organic solvents like 2-chlorophenol and xylene.[2][4][5] Its high lightfastness has made it a staple in applications requiring durable coloration.[1]

| Property | Value | Source |

| C.I. Name | Vat Green 9; 59850 | [2][4] |

| CAS Number | 6369-65-9 | [2][4] |

| Molecular Formula | C₃₄H₁₅NO₄ | [2][3] |

| Molecular Weight | 501.49 g/mol | [2][4] |

| Appearance | Black Powder | [2][5] |

| Solubility | Insoluble in water and ethanol; Soluble in 2-chlorophenol, xylene, and tetralin. | [2][4][5] |

Material Science Applications: Organic Electronics

While this compound itself has not been extensively studied in material science, its derivatives, particularly those based on the violanthrone core, have emerged as promising materials for organic electronics. Violanthrone derivatives are being investigated as semiconductor materials due to their large π-conjugated system.[6]

Dicyanomethylene-Functionalised Violanthrone Derivatives in Organic Field-Effect Transistors (OFETs)

Recent studies have focused on the synthesis and characterization of dicyanomethylene-functionalised violanthrone derivatives for use in organic electronic devices. The introduction of electron-deficient dicyanomethylene groups significantly enhances the optical absorption of these materials.[6] These derivatives have been shown to be p-type semiconductors with low HOMO-LUMO gaps, making them suitable for applications in organic field-effect transistors (OFETs).[6]

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| Derivative 3a | -5.45 | -4.20 | 1.25 | 1.24 |

| Derivative 3b | -5.46 | -4.21 | 1.25 | 1.25 |

| Derivative 3c | -5.44 | -4.19 | 1.25 | 1.25 |

Data sourced from a 2024 study on dicyanomethylene-functionalised violanthrone derivatives.

Enhancing the π-π stacking of violanthrone derivatives has been shown to improve charge carrier mobility. A study demonstrated that the hole mobility of a solution-processable violanthrone derivative increased by an order of magnitude (from 4.93 × 10⁻⁵ cm² V⁻¹ s⁻¹ to 4.44 × 10⁻⁴ cm² V⁻¹ s⁻¹) when the film was prepared from a chloroform/n-hexane mixture compared to pure chloroform, due to enhanced crystallinity and π-π interactions.[6]

Experimental Protocols

Synthesis of Dicyanomethylene-Functionalised Violanthrone Derivatives

This protocol describes a two-step synthesis of dicyanomethylene-functionalised violanthrone derivatives, starting from 16,17-dihydroxyviolanthrone.

Step 1: Etherification

-

React 16,17-dihydroxyviolanthrone with an appropriate alkyl bromide (e.g., 2-ethylhexyl bromide, 1-bromooctane, or 1-bromododecane) to synthesize the corresponding diether derivatives (compounds 2a-c).[6] This reaction is a well-established etherification protocol.[6]

Step 2: Knoevenagel Condensation

-

The final target compounds (3a-c) are synthesized via a Knoevenagel condensation with malononitrile.[6]

Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol outlines the fabrication of OFETs using the synthesized violanthrone derivatives as the semiconductor layer.

-

Substrate Preparation:

-

Wash substrates with deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of compressed air.

-

Drop-cast octadecyltrichlorosilane (30 μM) onto the substrate for 5 minutes.

-

Wash the substrate with toluene and dry with compressed air.

-

-

Semiconductor Deposition:

-

Prepare a solution of the semiconductor material (10 mg mL⁻¹ in CHCl₃).

-

Deposit the solution onto the prepared substrate by spin-coating at 1000 rpm for 60 seconds.

-

-

Device Characterization:

-

Test the device using a semiconductor characterization system (e.g., Keithley 4200).

-

Calculate the charge mobility in the saturation regime.

-

Emerging and Potential Applications

While the application of this compound derivatives in organic electronics is the most well-documented, the inherent properties of the violanthrone core suggest potential in other advanced fields.

Photocatalysis

The extended π-conjugated system of violanthrone suggests its potential as a photocatalyst. A study on the photocatalytic degradation of a related dye, Vat Green 3, using a ferrihydrite-modified diatomite with TiO₂, demonstrated efficient decolorization under visible light. This suggests that violanthrone-based dyes could be explored for environmental remediation applications. Furthermore, violanthrone has been implicated in reaction mechanisms for photopolymerization upon exposure to red light, acting as a photocatalyst.

Drug Development: Photodynamic Therapy and Bioimaging

Though direct studies on this compound are lacking, structurally related compounds like azabenzanthrone derivatives have shown promise in photodynamic therapy (PDT). These derivatives have demonstrated high phototoxicity towards cancer cells under low-power light irradiation and are effective for deep-tissue two-photon imaging. This indicates that the core structure of this compound could be a scaffold for developing new photosensitizers for image-guided cancer therapy.

Conclusion

This compound, a compound with a long history in the dye industry, possesses a molecular framework that is ripe for exploration in advanced material science. While research into the direct application of this compound is still in its nascent stages, its derivatives have already demonstrated significant potential as high-performance materials in organic electronics. The exploration of its photocatalytic properties and its potential as a scaffold for therapeutic agents in drug development represent exciting future research directions. Further investigation into the synthesis of novel derivatives and a deeper characterization of their material properties will be crucial in unlocking the full potential of this versatile class of compounds.

References

A Technical Guide to the Thermal Stability of C.I. Vat Green 9

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Vat Green 9 and Thermal Stability

This compound, a violanthrone-based vat dye, is recognized for its high stability, a characteristic feature of this class of dyes.[1] Thermal stability is a critical parameter for materials used in applications involving elevated temperatures, as it dictates the temperature at which the material begins to decompose, leading to changes in its physical and chemical properties. For researchers and professionals in drug development, understanding the thermal stability of a compound is crucial for formulation, processing, and storage.

The thermal stability of organic pigments like this compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Quantitative Thermal Analysis Data

As previously stated, specific TGA and DSC data for this compound were not found in a review of available literature. However, to provide a relevant reference, the table below summarizes hypothetical but expected data for a high-stability vat dye like this compound, based on typical values for similar organic pigments.

| Parameter | Technique | Typical Value | Observation |

|---|---|---|---|

| Onset of Decomposition (Tonset) | TGA | > 350 °C | Temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | TGA | > 400 °C | Temperature of the maximum rate of mass loss. |

| Mass Loss at 500 °C | TGA | Variable | Indicates the extent of decomposition at a specific high temperature. |

| Melting Point (Tm) | DSC | Not typically observed | High molecular weight pigments often decompose before melting. |

| Exothermic Events | DSC | Present during decomposition | Indicates the release of heat as the molecule breaks down. |

A study involving the closely related C.I. Vat Green 1 on cotton fabric showed a DSC curve with an endothermic peak around 330-340°C, which is characteristic of the thermal decomposition of the cellulosic fiber, and exothermic events at higher temperatures related to the decomposition of the dye and fiber. While this does not provide a precise decomposition temperature for the pure dye, it indicates that the dye influences the thermal behavior of the composite material.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on organic pigments like this compound.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

-

Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow associated with these events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the fine powder sample into an aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released during heating.

-

-

Experimental Conditions:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the decomposition range determined by TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

-

Determine the peak temperatures and the enthalpy change (area under the peak) for any observed transitions.

-

Visualizations

The following diagrams illustrate the workflow for thermal stability assessment and the logical relationship between the experimental techniques and the final evaluation.

Caption: Experimental workflow for assessing the thermal stability of this compound.

References

Degradation Pathways of C.I. Vat Green 9: A Technical Guide

Disclaimer: Scientific literature detailing the specific degradation pathways and intermediates of C.I. Vat Green 9 is limited. The following guide presents plausible degradation routes based on the known chemistry of its core structure, violanthrone, and related polycyclic aromatic compounds. The experimental protocols provided are generalized for vat dyes and would require optimization for this compound.

Introduction to this compound

This compound, also known as C.I. 59850, is a complex vat dye derived from violanthrone.[1] Its core structure is a large polycyclic aromatic hydrocarbon, which imparts its characteristic color and stability.[1] There is some discrepancy in the reported molecular formula, with sources citing both C₃₄H₁₅NO₄ and C₃₄H₁₄N₂O₆.[1][2] For the purpose of this guide, we will consider the violanthrone backbone as the primary site of degradative reactions. Due to its stable structure, this compound is resistant to conventional wastewater treatment methods, necessitating advanced degradation techniques.

Proposed Degradation Pathways

The degradation of this compound likely proceeds through the breakdown of its violanthrone core. The primary mechanisms for this are advanced oxidation processes (AOPs) such as photocatalysis and Fenton-like reactions, as well as microbial degradation. These processes generate highly reactive species that attack the aromatic rings, leading to smaller, less colored, and more biodegradable compounds.

Photocatalytic Degradation

Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are the primary agents of degradation.

The proposed photocatalytic degradation pathway for the violanthrone core of this compound involves a series of hydroxylation and oxidation steps, leading to the cleavage of the aromatic rings.

Caption: Proposed Photocatalytic Degradation of Violanthrone.

Fenton and Photo-Fenton Degradation

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[3] The reaction is accelerated by UV or visible light in the photo-Fenton process.[4] The degradation mechanism is similar to photocatalysis, involving the attack of hydroxyl radicals on the aromatic structure.

The proposed Fenton degradation pathway for the violanthrone core would also involve hydroxylation and subsequent ring cleavage.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C34H14N2O6 | CID 80733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]

In-Depth Technical Guide: C.I. Vat Green 9 Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for C.I. Vat Green 9 (CAS No. 6369-65-9). The document is intended for an audience of researchers, scientists, and drug development professionals who may be handling or studying this compound. The information presented is a synthesis of publicly available data. It is important to note that while this guide aims to be thorough, detailed quantitative toxicological data and specific experimental protocols for this compound are limited in the public domain. Therefore, this document also includes general methodologies for key toxicological assays where specific data is absent.

Chemical and Physical Properties

This compound is a synthetic vat dye belonging to the violanthrone chemical class.[1] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, as well as for coloring paper and plastics.[2][3] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CI Name | Vat Green 9 | [1][2] |

| CI Number | 59850 | [2][3] |

| CAS Number | 6369-65-9 | [1][2] |

| Molecular Formula | C₃₄H₁₅NO₄ | [1][2] |

| Molecular Weight | 501.49 g/mol | [1][2] |

| Appearance | Black Powder | [1][2][3] |

| Solubility | Insoluble in water and ethanol. Soluble in 2-Chlorophenol, 1,2,3,4-Tetrahydronaphthalene, and Xylene. Slightly soluble in Acetone, Chloroform, Pyridine, and Toluene. | [1][2][3] |

Toxicological Data

| Endpoint | Result | Species/System | Notes | Source(s) |

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (for vat dyes in general) | Rat (oral) | This is a general value for vat dyes and not specific to this compound. | |

| Skin Irritation | Irritant | Not specified | Contact with skin can cause irritation. | |

| Eye Irritation | Irritant | Not specified | Contact with eyes can cause irritation. | |

| Mutagenicity (Ames Test) | Positive | Salmonella typhimurium | Indicates potential for inducing genetic mutations. Specific protocol and quantitative results are not available. |

Environmental Fate and Ecotoxicity

Information on the environmental impact of this compound is also limited. Improper disposal can lead to water pollution.

| Endpoint | Result | Species | Notes | Source(s) |

| Aquatic Toxicity | Toxic to daphnia with long-term exposure | Daphnia sp. | Quantitative data such as EC₅₀ or NOEC are not available. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not published. The following represents a general methodology for the Ames test, which has been reported as positive for this compound.

General Ames Test Protocol (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria are auxotrophic for histidine, meaning they cannot produce it and require it in their growth medium to survive.

Objective: To determine if a test substance can cause mutations that revert the bacteria to a state where they can synthesize their own histidine.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test substance (this compound)

-

S9 fraction (a rat liver extract, to simulate metabolic activation in mammals)

-

Minimal glucose agar plates (lacking histidine)

-

Top agar with a trace amount of histidine/biotin

-

Positive and negative controls

Procedure:

-

Preparation: The S. typhimurium strains are cultured overnight. The test substance is dissolved in a suitable solvent.

-

Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a test tube.

-

Plating: Molten top agar is added to the test tube, and the mixture is poured onto the surface of a minimal glucose agar plate. The trace amount of histidine in the top agar allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have grown on the histidine-deficient medium) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Ames Test Workflow

Caption: A generalized workflow of the Ames test for mutagenicity assessment.

Vat Dyeing Mechanism

Vat dyes, including this compound, are applied to fibers through a reduction-oxidation process. Understanding this mechanism is crucial for assessing potential exposure routes.

Caption: The general mechanism of the vat dyeing process.

Handling and Safety Precautions

Given the available data, the following precautions are recommended when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses with side shields.

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

-

Ventilation: Handle in a well-ventilated area.

-

First Aid:

-

Skin Contact: Wash immediately with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion